Oleic acid is a monounsaturated fatty acid, the most abundant fatty acid found in nature []. It occurs naturally in various animal and plant fats and oils, and is particularly concentrated in olive oil (hence the name, "oleic" derived from olive) []. Oleic acid plays a significant role in scientific research, particularly in the fields of nutrition and biochemistry, due to its potential health benefits and its involvement in various biological processes [, ].
Oleic acid has a long, aliphatic hydrocarbon chain with 18 carbon atoms (C18) and a carboxylic acid group (COOH) at one end. The key feature of its structure is a single double bond (C=C) between the ninth and tenth carbon atoms from the carboxylic acid end. This double bond configuration is in the cis-form, meaning the hydrogen atoms are on the same side of the double bond []. The presence of this cis-double bond makes oleic acid a monounsaturated fatty acid, and its position at the ninth carbon classifies it as an omega-9 fatty acid [].
Oleic acid can undergo various chemical reactions relevant to scientific research. Here are some key examples:
CH₃(CH₂)₇CH=CH(CH₂)₇COOH + HOCH₂CHOHCH₂OH (glycerol) → CH₂(OOCR)CHOHCH₂OOCR'CH₂OOCR" (triglyceride) + 3H₂O
CH₃(CH₂)₇CH=CH(CH₂)₇COOH + 3NaOH → CH₃(CH₂)₇CH=CH(CH₂)₇COONa (sodium oleate) + 3H₂O
Oleic acid plays a multifaceted role in biological systems. Here are some key mechanisms of action:
Irritant